1-(6-Methyl-2-pyridinyl)acetone
Overview
Description
“1-(6-Methyl-2-pyridinyl)acetone” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is also known by its CAS number 65702-08-1.
Molecular Structure Analysis
The molecular structure of “1-(6-Methyl-2-pyridinyl)acetone” consists of a pyridine ring with a methyl group at the 6th position and an acetone group attached to it . The SMILES string representation of the molecule isO=C(C)CC1=CC=CC(C)=N1
.
Scientific Research Applications
Neuroscience and Drug Abuse
Research highlights the neurotoxic properties of substances related to 1-(6-Methyl-2-pyridinyl)acetone. For instance, a study reported parkinsonism in individuals after the use of an illicit drug intravenously, primarily consisting of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with traces of other compounds, suggesting the selective damage to the substantia nigra by such chemicals (Langston et al., 1983).
Toxicology and Occupational Health
The toxicological aspects of compounds structurally related to 1-(6-Methyl-2-pyridinyl)acetone, like acetone and methyl ethyl ketone, have been studied. Investigations include the neurobehavioral performance changes and biochemical indicators during short-duration exposures to these substances, emphasizing their neurotoxic properties. Such studies provide insights into the safe handling and exposure limits for industrial and occupational health (Dick et al., 1988).
Breath Analysis and Metabolism Monitoring
A prototype portable breath acetone analyzer, designed to measure acetone as a metabolic product of fat breakdown, showcases the application of related compounds in monitoring health and diet. This technology, which factors in the presence of similar compounds like ethanol and hydrogen, underlines the relevance of 1-(6-Methyl-2-pyridinyl)acetone and its derivatives in non-invasive health monitoring techniques (Toyooka, Hiyama, & Yamada, 2013).
Environmental Health and Exposure
Studies focusing on the environmental exposure to pesticides and insecticides, involving analysis of metabolites related to compounds like 1-(6-Methyl-2-pyridinyl)acetone in children, highlight the importance of understanding the extent and effects of such exposure. This information is crucial for developing public health policies and understanding the developmental neurotoxicity associated with these substances (Babina et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJVNUQJPHXFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341273 | |
Record name | 1-(6-Methyl-2-pyridinyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-2-pyridinyl)acetone | |
CAS RN |
65702-08-1 | |
Record name | 1-(6-Methyl-2-pyridinyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65702-08-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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